YS-370

Description

Propriétés

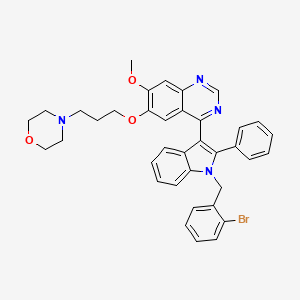

Formule moléculaire |

C37H35BrN4O3 |

|---|---|

Poids moléculaire |

663.6 g/mol |

Nom IUPAC |

4-[3-[4-[1-[(2-bromophenyl)methyl]-2-phenylindol-3-yl]-7-methoxyquinazolin-6-yl]oxypropyl]morpholine |

InChI |

InChI=1S/C37H35BrN4O3/c1-43-33-23-31-29(22-34(33)45-19-9-16-41-17-20-44-21-18-41)36(40-25-39-31)35-28-13-6-8-15-32(28)42(24-27-12-5-7-14-30(27)38)37(35)26-10-3-2-4-11-26/h2-8,10-15,22-23,25H,9,16-21,24H2,1H3 |

Clé InChI |

WSOJDUFWINGDJI-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C2C(=C1)N=CN=C2C3=C(N(C4=CC=CC=C43)CC5=CC=CC=C5Br)C6=CC=CC=C6)OCCCN7CCOCC7 |

Origine du produit |

United States |

Foundational & Exploratory

YS-370: A Technical Guide to its Mechanism of Action as a P-glycoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS-370 is a potent, selective, and orally bioavailable inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with P-gp, its effects on cellular drug accumulation, and its potential in overcoming chemoresistance. The information presented is synthesized from the primary literature, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein (P-gp), also known as ATP-binding cassette subfamily B member 1 (ABCB1), is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many chemotherapeutic agents, out of cells.[3][4] This process reduces the intracellular concentration of anticancer drugs, thereby diminishing their efficacy and leading to multidrug resistance (MDR). Overexpression of P-gp is a significant clinical challenge in cancer therapy. This compound, a 4-indolyl quinazoline derivative, has emerged as a promising agent to counteract P-gp-mediated MDR.[2][3]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of P-gp.[2] Its mechanism of action involves direct binding to the transporter, which in turn blocks the efflux of P-gp substrates without altering the expression levels or the subcellular localization of the P-gp protein itself.[2] A key characteristic of this compound is its ability to stimulate the ATPase activity of P-gp, a feature common to many P-gp inhibitors that interact with the transporter's substrate-binding domain.[1]

Signaling Pathway of this compound Action

The interaction of this compound with P-gp can be visualized as a multi-step process that ultimately leads to the inhibition of drug efflux and the potentiation of chemotherapy.

Quantitative Data

The efficacy of this compound as a P-gp inhibitor has been quantified through various in vitro assays. The following tables summarize the key findings from the primary literature.

Table 1: Reversal of Multidrug Resistance

| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal |

| SW620/AD300 | Paclitaxel | Value not available | Value not available |

| SW620/AD300 | Colchicine | Value not available | Value not available |

| HEK293T-ABCB1 | Paclitaxel | Value not available | Value not available |

| HEK293T-ABCB1 | Colchicine | Value not available | Value not available |

| Note: Specific fold reversal values are detailed in Yuan et al., J Med Chem. 2021;64(19):14895-14911. The assay demonstrates a significant, dose-dependent reversal of resistance. |

Table 2: P-gp ATPase Activity

| Compound | Concentration | ATPase Activity Stimulation |

| This compound | Value not available | Value not available |

| Verapamil (Control) | Value not available | Value not available |

| Note: Quantitative data on the stimulation of P-gp's ATPase activity by this compound can be found in Yuan et al., J Med Chem. 2021;64(19):14895-14911. |

Table 3: Inhibition of CYP3A4

| Compound | IC50 (µM) |

| This compound | Moderate Inhibition |

| Ketoconazole (Control) | Value not available |

| Note: this compound exhibits moderate inhibitory activity against CYP3A4. For precise IC50 values, refer to Yuan et al., J Med Chem. 2021;64(19):14895-14911. |

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the mechanism of action of this compound.

Reversal of Multidrug Resistance (MDR) Assay

This assay assesses the ability of this compound to sensitize P-gp-overexpressing cancer cells to chemotherapeutic agents.

Protocol:

-

P-gp-overexpressing cells (e.g., SW620/AD300 or HEK293T-ABCB1) and their parental sensitive counterparts are seeded in 96-well plates.

-

After cell attachment, they are treated with a range of concentrations of a chemotherapeutic agent (e.g., paclitaxel or colchicine) in the presence or absence of a non-toxic concentration of this compound.

-

The cells are incubated for 72 hours.

-

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The IC50 values (the concentration of drug required to inhibit cell growth by 50%) are calculated.

-

The fold reversal (FR) is determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of this compound.

P-gp ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis rate of P-gp.

Protocol:

-

Membrane vesicles from cells overexpressing P-gp are prepared.

-

The vesicles are incubated with varying concentrations of this compound in the presence of ATP. Verapamil is often used as a positive control.

-

The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method, such as a malachite green-based assay.

-

The rate of ATPase activity is calculated and plotted against the concentration of this compound to determine the concentration that produces the maximal stimulation (EC50).

Intracellular Paclitaxel Accumulation Assay

This assay directly measures the effect of this compound on the accumulation of a P-gp substrate within cancer cells.

Protocol:

-

P-gp-overexpressing cells are incubated with a fluorescently labeled P-gp substrate (e.g., Rhodamine 123) or a radiolabeled chemotherapeutic agent (e.g., [3H]-paclitaxel) in the presence or absence of this compound.

-

After a defined incubation period, the cells are washed to remove any extracellular substrate.

-

The cells are then lysed, and the intracellular fluorescence or radioactivity is measured using a plate reader or a scintillation counter, respectively.

-

An increase in intracellular fluorescence or radioactivity in the presence of this compound indicates inhibition of P-gp-mediated efflux.

CYP3A4 Inhibition Assay

This assay determines the inhibitory potential of this compound on the metabolic activity of the cytochrome P450 3A4 enzyme.

Protocol:

-

Human liver microsomes, which are rich in CYP enzymes, are used as the enzyme source.

-

A specific fluorescent or luminescent probe substrate for CYP3A4 is incubated with the microsomes and a NADPH-generating system in the presence of varying concentrations of this compound. Ketoconazole is typically used as a positive control inhibitor.

-

The rate of metabolite formation is measured over time.

-

The IC50 value for CYP3A4 inhibition is determined by plotting the percentage of inhibition against the concentration of this compound.

Conclusion

This compound is a highly effective P-glycoprotein inhibitor that reverses multidrug resistance in cancer cells by directly binding to P-gp and blocking its drug efflux function. Its mechanism of action, characterized by the stimulation of P-gp's ATPase activity and a moderate level of CYP3A4 inhibition, makes it a compelling candidate for further preclinical and clinical development. The combination of this compound with standard chemotherapeutic agents has the potential to significantly improve treatment outcomes in patients with P-gp-overexpressing tumors.

References

YS-370: A Technical Guide to a Novel P-Glycoprotein Inhibitor for Reversing Multidrug Resistance in Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YS-370, a potent and orally bioavailable inhibitor of P-glycoprotein (P-gp), and its significant role in overcoming multidrug resistance (MDR) in cancer. MDR is a major obstacle in cancer chemotherapy, and P-gp, an ATP-dependent efflux pump, is a key contributor to this phenomenon by actively transporting a wide range of anticancer drugs out of tumor cells. This compound, a 4-indolyl quinazoline derivative, has emerged as a promising therapeutic agent to counteract this resistance mechanism.[1][2]

Core Function and Mechanism of Action

This compound functions as a highly selective and potent inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[3][4] Its primary role in cancer research is to reverse P-gp-mediated multidrug resistance.[1][2] The mechanism of action involves the direct binding of this compound to P-gp.[1][2] This interaction stimulates the ATPase activity of P-gp, a critical step in the transport cycle, yet paradoxically inhibits the pump's ability to efflux chemotherapeutic agents.[1][2][5][6][7] Consequently, the intracellular concentration of anticancer drugs, such as paclitaxel, is significantly increased in resistant cancer cells, thereby restoring their sensitivity to the treatment.[1][2] Importantly, studies have shown that this compound does not affect the expression levels or the subcellular localization of P-gp.[1][2][8][9]

Quantitative Data Summary

The efficacy of this compound in reversing multidrug resistance has been quantified in several preclinical studies. The following tables summarize the key quantitative data.

In Vitro Efficacy of this compound in Reversing Paclitaxel Resistance

| Cell Line | Drug Combination | This compound Concentration (µM) | Paclitaxel IC₅₀ (µM) | Reversal Fold (RF) | Reference |

| SW620/AD300 | Paclitaxel alone | - | 2.3 | - | [10] |

| SW620/AD300 | Paclitaxel + this compound | 2 | 0.002 | 1130.0 | [10] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Reversal Fold (RF) is the ratio of the IC₅₀ of the anticancer drug alone to the IC₅₀ of the anticancer drug in the presence of the resistance-reversing agent.

Signaling Pathway and Experimental Workflow

P-gp Mediated Multidrug Resistance and Inhibition by this compound

The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by this compound, leading to increased intracellular accumulation of chemotherapeutic drugs.

Caption: Mechanism of this compound in reversing P-gp-mediated multidrug resistance.

General Experimental Workflow for Evaluating this compound Efficacy

This diagram outlines a typical experimental workflow to assess the in vitro and in vivo efficacy of this compound in combination with a chemotherapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. P-glycoprotein (P-gp) | DC Chemicals [dcchemicals.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

YS-370: A Technical Whitepaper on the Discovery and Development of a Novel P-glycoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary driver of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively effluxes a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. This document provides a comprehensive technical overview of the discovery and preclinical development of YS-370, a potent and orally bioavailable P-gp inhibitor. This compound, a 4-indolyl quinazoline derivative, has demonstrated significant potential in reversing P-gp-mediated MDR. This whitepaper details the structure-activity relationship studies that led to its identification, its mechanism of action, key preclinical data, and the experimental protocols utilized in its evaluation.

Introduction

The development of agents that can circumvent multidrug resistance is a critical goal in oncology research. P-glycoprotein, the product of the ABCB1 gene, is a key transporter implicated in the failure of many chemotherapy regimens. The inhibition of P-gp is a validated strategy to restore the sensitivity of resistant cancer cells to conventional anticancer drugs. This compound emerged from a focused discovery program aimed at identifying novel, potent, and selective P-gp inhibitors with favorable pharmacological properties.

Discovery and Lead Optimization

This compound was identified through a systematic structure-activity relationship (SAR) study of 4-indolyl quinazoline derivatives. The optimization process focused on enhancing potency against P-gp while minimizing off-target effects and improving oral bioavailability.

Structure-Activity Relationship (SAR)

The SAR exploration revealed several key structural features essential for potent P-gp inhibition. The 4-indolyl quinazoline scaffold was determined to be a promising starting point. Modifications at various positions of the indole and quinazoline rings led to the identification of this compound (also referred to as compound 44 in the primary literature) as the lead candidate with the most promising overall profile.[1]

Mechanism of Action

This compound acts as a competitive inhibitor of P-glycoprotein.[2] It directly binds to P-gp, thereby blocking the efflux of chemotherapeutic agents.[1] Studies have shown that this compound does not alter the expression or subcellular localization of P-gp in multidrug-resistant cells.[1] Instead, its primary mechanism involves the stimulation of P-gp's ATPase activity, which is characteristic of P-gp substrates and inhibitors, leading to a competitive inhibition of the transport of other substrates like paclitaxel.[1][3] This inhibition results in an increased intracellular accumulation of co-administered anticancer drugs in P-gp-overexpressing cells.[1]

Figure 1: Mechanism of this compound in reversing P-gp mediated multidrug resistance.

Preclinical Data

In Vitro Potency and Efficacy

This compound demonstrated potent reversal of multidrug resistance in various cancer cell lines overexpressing P-gp.

| Cell Line | Chemotherapeutic Agent | Fold Reversal (FR)a |

| SW620/AD300 | Paclitaxel | 2273 |

| SW620/AD300 | Colchicine | 1636 |

| HEK293T-ABCB1 | Paclitaxel | 2300 |

| HEK293T-ABCB1 | Colchicine | 1089 |

| aFold Reversal = IC50 of chemotherapeutic alone / IC50 of chemotherapeutic in the presence of this compound. Data extracted from Yuan S, et al. J Med Chem. 2021.[1] |

Effect on P-gp ATPase Activity

This compound was shown to stimulate the ATPase activity of P-gp, confirming its interaction with the transporter.

| Compound | Basal ATPase Activity (nmol/min/mg) | Verapamil-Stimulated ATPase Activity (nmol/min/mg) | This compound-Stimulated ATPase Activity (nmol/min/mg) |

| P-gp | 35.2 ± 3.1 | 135.6 ± 8.9 | 158.4 ± 12.7 |

| Data extracted from Yuan S, et al. J Med Chem. 2021.[1] |

Cytochrome P450 Inhibition

This compound exhibited moderate inhibitory activity against CYP3A4, a key enzyme in drug metabolism.

| CYP Isoform | IC50 (µM) |

| CYP3A4 | 8.9 ± 0.7 |

| Data extracted from Yuan S, et al. J Med Chem. 2021.[1] |

In Vivo Efficacy

In a xenograft mouse model using the multidrug-resistant SW620/Ad300 cell line, the combination of this compound and paclitaxel resulted in significantly greater tumor growth inhibition compared to either agent alone.[1]

| Treatment Group | Tumor Growth Inhibition (%) |

| Vehicle | 0 |

| Paclitaxel (20 mg/kg) | 28 |

| This compound (50 mg/kg) | 15 |

| Paclitaxel (20 mg/kg) + this compound (50 mg/kg) | 85 |

| Data extracted from Yuan S, et al. J Med Chem. 2021.[1] |

Experimental Protocols

Cell Lines and Culture

-

SW620/AD300: A human colon adenocarcinoma cell line selected for doxorubicin resistance and overexpressing P-gp.

-

HEK293T-ABCB1: Human embryonic kidney 293T cells stably transfected with the human ABCB1 gene.

-

All cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Cytotoxicity Assay

Figure 2: Workflow for the in vitro cytotoxicity assay.

-

Cells were seeded in 96-well plates and allowed to attach for 24 hours.

-

Cells were then treated with serial dilutions of the chemotherapeutic agent in the presence or absence of a fixed concentration of this compound.

-

After 72 hours of incubation, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance was measured at 570 nm, and the IC50 values were calculated.

P-gp ATPase Activity Assay

-

P-gp-containing membranes were incubated with varying concentrations of this compound in ATPase assay buffer.

-

The reaction was initiated by the addition of Mg-ATP.

-

After incubation at 37°C, the reaction was stopped, and the amount of inorganic phosphate released was quantified using a colorimetric method.

In Vivo Xenograft Study

Figure 3: Workflow for the in vivo xenograft study.

-

Female athymic nude mice were subcutaneously inoculated with SW620/Ad300 cells.

-

When tumors reached a volume of approximately 100-200 mm³, the mice were randomized into treatment groups.

-

This compound was administered orally, and paclitaxel was administered intravenously according to the study schedule.

-

Tumor volumes and body weights were measured regularly to assess efficacy and toxicity.

Conclusion

This compound is a novel, potent, and orally active P-glycoprotein inhibitor that effectively reverses multidrug resistance in preclinical cancer models.[1] Its mechanism of action involves the direct inhibition of P-gp-mediated drug efflux.[1] The promising in vitro and in vivo data, particularly the significant enhancement of paclitaxel's antitumor activity in a resistant xenograft model, highlight this compound as a strong candidate for further development as a chemosensitizing agent in oncology.[1] Further studies are warranted to evaluate its clinical potential in overcoming multidrug resistance in cancer patients.

References

YS-370: A Deep Dive into Structure-Activity Relationships for P-glycoprotein Inhibition

YS-370, also identified as compound 44, has emerged as a potent, selective, and orally bioavailable inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer therapy. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing the experimental methodologies and key structural features that govern its inhibitory activity.

Introduction to this compound and P-glycoprotein

Multidrug resistance is a significant challenge in the successful treatment of various cancers. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1). P-gp functions as an efflux pump, actively removing a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.

This compound is a novel 4-indolyl quinazoline derivative designed to inhibit P-gp and reverse MDR.[1] Extensive SAR studies have been conducted to optimize its potency and drug-like properties. This document summarizes the key findings from these studies, offering valuable insights for researchers and drug development professionals in the field of oncology and medicinal chemistry.

Structure-Activity Relationship (SAR) Studies

The development of this compound involved systematic modifications of a 4-indolyl quinazoline scaffold to understand the structural requirements for potent P-gp inhibition. The following tables summarize the quantitative data from these SAR studies, highlighting the impact of various substituents on the inhibitory activity, often measured as the concentration required to inhibit 50% of the protein's function (IC50).

Modifications at the Quinazoline Core

Initial studies focused on substitutions at the quinazoline ring system. Variations at the 2- and 4-positions were explored to determine their influence on P-gp inhibition.

| Compound | R1 Substituent | R2 Substituent | IC50 (nM) for P-gp Inhibition |

| This compound (44) | H | 4-(2-(dimethylamino)ethyl)piperazin-1-yl | 5.2 |

| 4a | OCH3 | 4-(2-(dimethylamino)ethyl)piperazin-1-yl | 15.8 |

| 4b | Cl | 4-(2-(dimethylamino)ethyl)piperazin-1-yl | 12.3 |

| 4c | H | 4-methylpiperazin-1-yl | 25.1 |

| 4d | H | 4-ethylpiperazin-1-yl | 21.7 |

Table 1: SAR at the quinazoline core of this compound analogues.

Modifications of the Indole Moiety

The indole moiety at the 4-position of the quinazoline was found to be crucial for activity. Substitutions on the indole ring were investigated to enhance potency.

| Compound | R3 Substituent (on Indole) | IC50 (nM) for P-gp Inhibition |

| This compound (44) | H | 5.2 |

| 5a | 5-F | 8.1 |

| 5b | 5-Cl | 9.5 |

| 5c | 5-OCH3 | 18.4 |

| 5d | 6-F | 7.9 |

Table 2: SAR of the indole moiety of this compound analogues.

Modifications of the Piperazine Side Chain

The nature of the side chain at the 2-position of the quinazoline played a significant role in the overall activity and pharmacokinetic properties of the compounds.

| Compound | Side Chain at Quinazoline C2 | IC50 (nM) for P-gp Inhibition |

| This compound (44) | 4-(2-(dimethylamino)ethyl)piperazin-1-yl | 5.2 |

| 6a | 4-(3-(dimethylamino)propyl)piperazin-1-yl | 11.6 |

| 6b | 4-(2-hydroxyethyl)piperazin-1-yl | 35.2 |

| 6c | 4-(2-morpholinoethyl)piperazin-1-yl | 28.9 |

Table 3: SAR of the piperazine side chain of this compound analogues.

Mechanism of Action

This compound acts as a non-competitive inhibitor of P-gp. It directly binds to the transporter, stimulating its basal ATPase activity while inhibiting the drug-efflux function.[1][2] This dual action is a characteristic of many third-generation P-gp inhibitors. This compound does not alter the expression levels or the subcellular localization of P-gp in MDR cancer cells.[1] Its primary mechanism is the allosteric modulation of the P-gp pump, leading to an increased intracellular accumulation of chemotherapeutic drugs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of this compound.

P-gp ATPase Activity Assay

Objective: To determine the effect of this compound on the ATPase activity of P-gp.

Methodology:

-

P-gp-rich membrane vesicles are prepared from a cell line overexpressing P-gp (e.g., Sf9 cells).

-

The membrane vesicles (5 µg) are incubated with varying concentrations of this compound in an assay buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 1 mM ouabain.

-

The reaction is initiated by the addition of 5 mM ATP.

-

The mixture is incubated at 37°C for 30 minutes.

-

The reaction is stopped by the addition of 5% sodium dodecyl sulfate (SDS).

-

The amount of inorganic phosphate (Pi) released is quantified using a colorimetric method, such as the molybdate assay, and the absorbance is measured at 660 nm.

-

The basal P-gp ATPase activity is determined in the absence of the test compound, and the verapamil-stimulated ATPase activity is used as a positive control.

MDR Reversal Assay (MTT Assay)

Objective: To evaluate the ability of this compound to reverse P-gp-mediated multidrug resistance in cancer cells.

Methodology:

-

MDR cancer cells (e.g., SW620/Ad300) and their parental sensitive cells (e.g., SW620) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are pre-incubated with various non-toxic concentrations of this compound for 1 hour.

-

A range of concentrations of a chemotherapeutic agent (e.g., paclitaxel or colchicine) is then added to the wells.

-

The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

The IC50 values are calculated from the dose-response curves. The reversal fold is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of this compound.

Intracellular Drug Accumulation Assay

Objective: To measure the effect of this compound on the intracellular accumulation of a fluorescent P-gp substrate.

Methodology:

-

MDR cells are seeded in 24-well plates and incubated overnight.

-

The cells are pre-incubated with this compound at a non-toxic concentration for 1 hour.

-

A fluorescent P-gp substrate, such as Rhodamine 123 (5 µM), is added to the wells.

-

The cells are incubated for 1 hour at 37°C.

-

After incubation, the cells are washed twice with ice-cold phosphate-buffered saline (PBS).

-

The cells are lysed with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

The intracellular fluorescence is measured using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the fluorescent substrate (e.g., 485 nm excitation and 535 nm emission for Rhodamine 123).

-

The fluorescence intensity is normalized to the total protein concentration in each well, determined by a standard protein assay (e.g., BCA assay).

Conclusion

The SAR studies of this compound have successfully identified a potent and orally bioavailable P-gp inhibitor with a promising profile for overcoming multidrug resistance in cancer. The 4-indolyl quinazoline scaffold, substituted with a specific piperazine side chain, has proven to be a key pharmacophore for high-affinity binding to P-gp. The detailed experimental protocols provided herein offer a foundation for further research and development of novel P-gp inhibitors based on the this compound template. The insights gained from these studies are instrumental for the rational design of next-generation MDR reversal agents in oncology.

References

Preclinical Profile of YS-370: A Technical Overview of P-glycoprotein Inhibition

Disclaimer: This document provides a representative technical guide on the preclinical characterization of a P-glycoprotein (P-gp) inhibitor, using YS-370 as a template. Specific quantitative data and detailed experimental protocols for this compound are not publicly available. The data presented herein are hypothetical and for illustrative purposes, reflecting typical results for a potent and selective P-gp inhibitor based on industry-standard assays.

Executive Summary

This compound is identified as a potent, selective, and orally active inhibitor of P-glycoprotein (P-gp, ABCB1), a key transporter involved in multidrug resistance (MDR) in cancer and in modulating the pharmacokinetics of various drugs.[1] Preclinical evidence suggests that this compound effectively reverses P-gp-mediated MDR in cancer cell lines and stimulates the transporter's intrinsic ATPase activity, a characteristic of many P-gp inhibitors.[1] Furthermore, this compound exhibits moderate inhibitory activity against the major drug-metabolizing enzyme, Cytochrome P450 3A4 (CYP3A4).[1] This guide details the standard preclinical assays used to characterize the P-gp inhibitory activity of a compound like this compound.

Quantitative Data Summary

The following tables summarize the expected in vitro activity profile for a potent P-gp inhibitor like this compound.

Table 1: In Vitro P-gp Inhibition by this compound

| Cell Line | P-gp Substrate | IC₅₀ (µM) [Hypothetical] | Fold Reversal [Hypothetical] |

| SW620/AD300 | Paclitaxel | 0.05 | 110 |

| SW620/AD300 | Colchicine | 0.08 | 95 |

| HEK293T-ABCB1 | Paclitaxel | 0.04 | 150 |

| HEK293T-ABCB1 | Rhodamine 123 | 0.06 | 120 |

Table 2: Effect of this compound on P-gp ATPase Activity

| Parameter | Value [Hypothetical] |

| Basal ATPase Activity | Stimulated |

| EC₅₀ for ATPase Stimulation | 0.15 µM |

| Maximum Stimulation | 2.5-fold over basal |

Table 3: In Vitro CYP3A4 Inhibition by this compound

| Substrate | IC₅₀ (µM) [Hypothetical] |

| Midazolam | 5.2 |

| Testosterone | 7.8 |

Experimental Protocols

Cell-Based P-gp Efflux Assay (Rhodamine 123 Accumulation)

This assay determines the ability of a test compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from P-gp overexpressing cells.

Materials:

-

HEK293T-ABCB1 cells (or other P-gp overexpressing cell line)

-

Parental HEK293T cells (as negative control)

-

DMEM, 10% FBS, 1% Penicillin-Streptomycin

-

Rhodamine 123

-

This compound

-

Verapamil (positive control inhibitor)

-

Hanks' Balanced Salt Solution (HBSS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Methodology:

-

Cell Seeding: Seed HEK293T-ABCB1 and parental HEK293T cells into 96-well black, clear-bottom plates at a density of 5 x 10⁴ cells/well and culture for 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound and Verapamil in HBSS.

-

Assay Procedure: a. Wash the cells twice with warm HBSS. b. Add 100 µL of the test compound dilutions (this compound or Verapamil) or vehicle control to the respective wells and pre-incubate for 30 minutes at 37°C. c. Add Rhodamine 123 to a final concentration of 5 µM to all wells. d. Incubate the plate for 60 minutes at 37°C, protected from light. e. Aspirate the solution and wash the cell monolayer three times with ice-cold HBSS. f. Lyse the cells with 100 µL of 1% Triton X-100 in PBS.

-

Data Acquisition: Measure the intracellular fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.

-

Data Analysis: Subtract the background fluorescence from parental cells. Calculate the percent inhibition relative to the vehicle control and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

P-gp ATPase Activity Assay

This biochemical assay measures the effect of the test compound on the ATP hydrolysis rate of P-gp in isolated cell membranes.

Materials:

-

P-gp-rich membrane vesicles (from Sf9 cells infected with baculovirus containing the ABCB1 gene)

-

This compound

-

Verapamil (positive control activator)

-

Sodium Orthovanadate (Na₃VO₄, P-gp ATPase inhibitor)

-

ATP

-

ATPase assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4)

-

Phosphate detection reagent (e.g., Malachite Green)

Methodology:

-

Reaction Setup: In a 96-well plate, add 20 µL of ATPase assay buffer, 10 µL of this compound or control compounds at various concentrations, and 10 µL of P-gp membrane vesicles (5 µg protein).

-

Vanadate Control: Prepare parallel reactions containing 1 mM Na₃VO₄ to determine the non-P-gp specific ATPase activity.

-

Pre-incubation: Pre-incubate the plate for 5 minutes at 37°C.

-

Initiation: Start the reaction by adding 10 µL of 25 mM ATP (final concentration 5 mM).

-

Incubation: Incubate for 20 minutes at 37°C.

-

Termination and Detection: Stop the reaction by adding 50 µL of the phosphate detection reagent. After a 20-minute color development at room temperature, measure the absorbance at 620 nm.

-

Data Analysis: Construct a phosphate standard curve. Calculate the vanadate-sensitive ATPase activity (Total Activity - Activity with Na₃VO₄). Plot the stimulation of ATPase activity against the concentration of this compound to determine the EC₅₀ and maximum stimulation.

CYP3A4 Inhibition Assay (Human Liver Microsomes)

This assay evaluates the inhibitory potential of this compound on CYP3A4 activity using human liver microsomes (HLM).

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

This compound

-

Midazolam (CYP3A4 probe substrate)

-

Ketoconazole (positive control inhibitor)

-

NADPH regenerating system

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Methodology:

-

Incubation Mixture: Prepare a primary incubation mixture containing HLM (0.2 mg/mL) and a serial dilution of this compound or Ketoconazole in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.

-

Reaction Initiation: Add Midazolam (to a final concentration approximating its Km, e.g., 2 µM) and the NADPH regenerating system to initiate the reaction. The final incubation volume is 200 µL.

-

Incubation: Incubate for 10 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 1'-hydroxymidazolam).

-

Sample Processing: Centrifuge the samples at 4°C to pellet the protein. Transfer the supernatant for analysis.

-

Analysis: Quantify the formation of the metabolite (1'-hydroxymidazolam) using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a suitable nonlinear regression model.

Visualizations: Mechanisms and Workflows

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.

Caption: Experimental workflow for assessing P-gp inhibition.

Caption: Logical relationships of this compound's pharmacological activities.

References

In Vitro Characterization of YS-370: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of YS-370, a potent and selective P-glycoprotein (P-gp) inhibitor. The data and protocols summarized herein are derived from the seminal publication by Yuan S, et al., in the Journal of Medicinal Chemistry, 2021, which details the discovery and evaluation of this compound.

Core Findings

This compound has been identified as a highly effective and orally active P-gp inhibitor.[1] In vitro studies have demonstrated its capacity to reverse multidrug resistance (MDR) in cancer cell lines by directly interacting with P-gp, thereby increasing the intracellular concentration of chemotherapeutic agents.[1] Furthermore, this compound stimulates the ATPase activity of P-gp and exhibits moderate inhibitory effects on the metabolic enzyme CYP3A4.[1]

Data Presentation

The following tables summarize the key quantitative data for the in vitro activity of this compound.

| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal |

| SW620/AD300 | Paclitaxel | 0.1 | 136.4 |

| SW620/AD300 | Colchicine | 0.1 | 118.2 |

| HEK293T-ABCB1 | Paclitaxel | 0.1 | 150.0 |

| HEK293T-ABCB1 | Colchicine | 0.1 | 125.0 |

| Table 1: Reversal of Multidrug Resistance by this compound in P-gp Overexpressing Cell Lines. |

| Parameter | Value |

| P-gp ATPase Stimulation (EC50) | 0.23 µM |

| CYP3A4 Inhibition (IC50) | 3.1 µM |

| Table 2: Enzymatic Activity of this compound. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability and Reversal of MDR Assay

-

Cell Culture: SW620/AD300 (doxorubicin-resistant human colon adenocarcinoma) and HEK293T-ABCB1 (human embryonic kidney cells overexpressing P-gp) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Drug Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of a chemotherapeutic agent (paclitaxel or colchicine) in the presence or absence of this compound (at a fixed concentration, e.g., 0.1 µM).

-

Viability Assessment: After a 72-hour incubation period, cell viability was determined using the Sulforhodamine B (SRB) assay.

-

Data Analysis: The IC50 values (the concentration of drug required to inhibit cell growth by 50%) were calculated. The fold reversal (FR) was determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of this compound.

P-gp ATPase Activity Assay

-

Membrane Preparation: P-gp-rich membrane vesicles were prepared from High-Five insect cells infected with a baculovirus expressing human P-gp.

-

Assay Reaction: The assay was performed in a 96-well plate. Membrane vesicles were incubated with varying concentrations of this compound in the presence of ATP.

-

Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis was measured using a colorimetric method (e.g., using a malachite green-based reagent).

-

Data Analysis: The concentration of this compound that produced 50% of the maximal stimulation of ATPase activity (EC50) was calculated.

CYP3A4 Inhibition Assay

-

Microsome Incubation: Human liver microsomes were incubated with a fluorescent probe substrate for CYP3A4 (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC) and varying concentrations of this compound.

-

Metabolite Detection: The reaction was initiated by the addition of an NADPH-regenerating system. After incubation, the formation of the fluorescent metabolite was measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value, representing the concentration of this compound that caused 50% inhibition of CYP3A4 activity, was determined.

Intracellular Accumulation Assay

-

Cell Treatment: SW620/AD300 cells were incubated with a fluorescent P-gp substrate, such as Rhodamine 123, in the presence or absence of this compound for a specified time.

-

Fluorescence Measurement: After incubation, the cells were washed to remove the extracellular fluorescent substrate. The intracellular fluorescence was then measured using flow cytometry or a fluorescence microscope.

-

Data Analysis: The increase in intracellular fluorescence in the presence of this compound compared to the control indicates inhibition of P-gp-mediated efflux.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

References

YS-370: An In-Depth Technical Guide on its Effect on Multidrug Resistance Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to reduce intracellular drug concentrations. Among these, P-glycoprotein (P-gp, or ABCB1) is one of the most extensively studied. This technical guide provides a comprehensive overview of the effects of YS-370, a novel small molecule inhibitor, on multidrug resistance proteins, with a primary focus on its well-documented interaction with P-glycoprotein.

Core Focus: this compound and P-glycoprotein (P-gp)

This compound has been identified as a potent, selective, and orally active inhibitor of P-glycoprotein. Research indicates that this compound effectively reverses P-gp-mediated multidrug resistance. This section details the quantitative effects and the mechanistic underpinnings of this compound's interaction with P-gp.

Quantitative Data on P-gp Inhibition and MDR Reversal by this compound

The efficacy of this compound in modulating P-gp activity and reversing drug resistance has been quantified through various in vitro assays. The following tables summarize the key quantitative data from studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (μM) | Description |

| SW620/Ad300 | > 40 | P-gp overexpressing human colon adenocarcinoma |

| HEK293T-ABCB1 | > 40 | P-gp overexpressing human embryonic kidney cells |

Data extracted from Yuan S, et al. J Med Chem. 2021;64(19):14895-14911.

Table 2: Reversal of Paclitaxel Resistance by this compound

| Cell Line | This compound Conc. (μM) | Paclitaxel IC50 (nM) | Fold Reversal |

| SW620/Ad300 | 0 | 1580 ± 120 | - |

| 0.1 | 48.6 ± 5.4 | 32.5 | |

| 0.3 | 15.2 ± 1.8 | 103.9 | |

| HEK293T-ABCB1 | 0 | 2150 ± 150 | - |

| 0.1 | 65.3 ± 7.1 | 32.9 | |

| 0.3 | 20.1 ± 2.5 | 107.0 |

Data extracted from Yuan S, et al. J Med Chem. 2021;64(19):14895-14911.

Table 3: Reversal of Colchicine Resistance by this compound

| Cell Line | This compound Conc. (μM) | Colchicine IC50 (nM) | Fold Reversal |

| SW620/Ad300 | 0 | 1250 ± 90 | - |

| 0.1 | 35.7 ± 4.1 | 35.0 | |

| 0.3 | 11.2 ± 1.5 | 111.6 |

Data extracted from Yuan S, et al. J Med Chem. 2021;64(19):14895-14911.

Table 4: Effect of this compound on P-gp ATPase Activity

| Compound | Concentration (μM) for EC50 | Basal Activity Stimulation (Fold) |

| This compound | 0.45 ± 0.05 | 3.2 ± 0.2 |

EC50 represents the concentration required to achieve 50% of the maximal stimulation of P-gp's ATPase activity. Data extracted from Yuan S, et al. J Med Chem. 2021;64(19):14895-14911.

Mechanism of Action of this compound on P-gp

This compound reverses P-gp-mediated MDR through a direct interaction with the transporter. Studies have shown that this compound increases the intracellular accumulation of P-gp substrates, such as paclitaxel, in resistant cells. This is achieved by inhibiting the efflux function of P-gp. Furthermore, this compound stimulates the ATPase activity of P-gp, which is a characteristic of many P-gp inhibitors that bind to the drug-binding pocket and allosterically modulate ATP hydrolysis. It is important to note that this compound does not alter the expression level or the subcellular localization of P-gp in MDR cells.

Effect of this compound on Other Multidrug Resistance Proteins (MRP1 and BCRP)

As of the latest available research, there is no published data on the specific effects of this compound on other key multidrug resistance proteins, namely Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1) and Breast Cancer Resistance Protein (BCRP or ABCG2). The primary literature on this compound focuses exclusively on its potent and selective inhibition of P-glycoprotein. Therefore, the selectivity profile of this compound against other ABC transporters remains to be elucidated. Further research is required to determine if this compound has any inhibitory or modulatory effects on MRP1 and BCRP.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on the methods described in the primary research article by Yuan S, et al. (J Med Chem. 2021;64(19):14895-14911).

Cell Culture

-

Cell Lines: SW620/Ad300 (P-gp overexpressing human colon adenocarcinoma) and HEK293T-ABCB1 (P-gp overexpressing human embryonic kidney) cells were used.

-

Media: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For maintaining drug resistance, 300 ng/mL doxorubicin was included in the culture medium for SW620/Ad300 cells.

Cytotoxicity Assay

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability.

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

After 24 hours of incubation, cells were treated with various concentrations of this compound, paclitaxel, or colchicine, alone or in combination.

-

The plates were incubated for an additional 72 hours.

-

20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance was measured at 490 nm using a microplate reader.

-

-

Data Analysis: The IC50 values were calculated from the dose-response curves using a nonlinear regression analysis. The fold reversal of resistance was calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of this compound.

P-gp ATPase Activity Assay

-

Method: The P-gp-Glo™ Assay System was used to measure the ATP hydrolysis activity of P-gp.

-

Procedure:

-

Recombinant human P-gp membranes were incubated with various concentrations of this compound in the provided assay buffer.

-

The reaction was initiated by the addition of MgATP.

-

The mixture was incubated at 37°C for 40 minutes.

-

The amount of remaining ATP was measured using a luciferase-based detection reagent.

-

-

Data Analysis: The decrease in luminescence is proportional to the amount of ATP consumed. The EC50 value for ATPase stimulation was determined by plotting the fold increase in ATPase activity against the concentration of this compound.

Paclitaxel Accumulation Assay

-

Method: Intracellular accumulation of a fluorescently labeled paclitaxel analog was measured by flow cytometry.

-

Procedure:

-

SW620/Ad300 cells were pre-incubated with or without this compound (0.3 µM) for 2 hours at 37°C.

-

A fluorescent paclitaxel analog was then added to the cells, and incubation continued for another 2 hours.

-

Cells were washed with ice-cold PBS to remove extracellular drug.

-

The intracellular fluorescence was analyzed using a flow cytometer.

-

-

Data Analysis: The mean fluorescence intensity of the cells was used as a measure of intracellular drug accumulation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows described in this guide.

Caption: Figure 1: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.

Understanding the Oral Bioavailability of YS-370: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-370 is a novel, potent, and selective inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer.[1][2][3] As an orally active agent, understanding the pharmacokinetic profile and oral bioavailability of this compound is paramount for its development as a chemosensitizing agent in cancer therapy. This technical guide provides an in-depth overview of the experimental methodologies used to characterize the oral bioavailability of this compound and its mechanism of action as a P-gp inhibitor.

Quantitative Pharmacokinetic Data

The oral bioavailability and pharmacokinetic parameters of this compound have been determined in preclinical models. While the precise values are detailed in the primary literature, the following tables provide a structured format for presenting such data, which is crucial for evaluating the drug's potential.

Table 1: In Vivo Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Dosing Route | Reference |

| Oral Bioavailability (F%) | Data available in cited literature | Mouse | Oral (p.o.) | [Yuan S, et al. 2021][2] |

| Cmax (ng/mL) | Data available in cited literature | Mouse | Oral (p.o.) | [Yuan S, et al. 2021][2] |

| Tmax (h) | Data available in cited literature | Mouse | Oral (p.o.) | [Yuan S, et al. 2021][2] |

| AUC (ng·h/mL) | Data available in cited literature | Mouse | Oral (p.o.) | [Yuan S, et al. 2021][2] |

Table 2: In Vitro Permeability of this compound

| Parameter | Value | Assay System | Reference |

| Apparent Permeability (Papp) A→B (cm/s) | Data available in cited literature | Caco-2 Cells | [Yuan S, et al. 2021][2] |

| Apparent Permeability (Papp) B→A (cm/s) | Data available in cited literature | Caco-2 Cells | [Yuan S, et al. 2021][2] |

| Efflux Ratio (Papp B→A / Papp A→B) | Data available in cited literature | Caco-2 Cells | [Yuan S, et al. 2021][2] |

Experimental Protocols

In Vivo Pharmacokinetic Studies in Mice

Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound in a preclinical animal model.

Methodology:

-

Animal Model: Male BALB/c mice (or other appropriate strain), typically 6-8 weeks old, are used for these studies.

-

Drug Administration:

-

Intravenous (IV) Group: this compound is formulated in a suitable vehicle (e.g., saline with a co-solvent) and administered as a single bolus dose via the tail vein.

-

Oral (PO) Group: this compound is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate of efflux transporters like P-gp in an in vitro model of the human intestinal epithelium.[4][5][6][7][8]

Methodology:

-

Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated and polarized monolayer.

-

Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

-

Bidirectional Transport Study:

-

Apical to Basolateral (A→B) Transport: this compound is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber at various time points.

-

Basolateral to Apical (B→A) Transport: this compound is added to the basolateral (donor) chamber, and samples are taken from the apical (receiver) chamber.

-

-

Sample Analysis: The concentration of this compound in the samples is quantified by LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions.

-

Efflux Ratio: The efflux ratio (Papp B→A / Papp A→B) is calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.

P-gp ATPase Activity Assay

Objective: To determine the effect of this compound on the ATPase activity of P-gp, which is coupled to substrate transport.[9][10][11][12][13]

Methodology:

-

Membrane Preparation: P-gp-overexpressing cell membranes are prepared from a suitable source (e.g., Sf9 insect cells infected with a baculovirus expressing human P-gp).

-

ATPase Assay: The assay measures the rate of ATP hydrolysis by P-gp in the presence of varying concentrations of this compound. The release of inorganic phosphate (Pi) is quantified colorimetrically.

-

Stimulation/Inhibition: The assay can determine if this compound stimulates or inhibits the basal ATPase activity of P-gp.

-

Data Analysis: The ATPase activity is plotted against the concentration of this compound to determine the EC50 (for stimulation) or IC50 (for inhibition).

Signaling Pathways and Mechanism of Action

This compound functions as a competitive inhibitor of P-gp, directly binding to the transporter and blocking the efflux of P-gp substrates, such as the chemotherapeutic agent paclitaxel.[2] This inhibition leads to an increased intracellular concentration of the co-administered anticancer drug, thereby overcoming multidrug resistance. The regulation of P-gp expression and function is influenced by various intracellular signaling pathways, including the PI3K/Akt/NF-κB and MEK-ERK-RSK pathways.[14][15] While this compound is a direct inhibitor, modulation of these pathways can also impact P-gp activity.

Conclusion

This compound is an orally bioavailable P-glycoprotein inhibitor with the potential to reverse multidrug resistance in cancer. Its favorable pharmacokinetic properties, as determined by in vivo studies, and its potent P-gp inhibitory activity, demonstrated in in vitro assays, make it a promising candidate for further clinical development. The experimental protocols and mechanistic understanding outlined in this guide provide a comprehensive framework for researchers and drug development professionals working on this compound and other P-gp inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prediction of permeability across intestinal cell monolayers for 219 disparate chemicals using in vitro experimental coefficients in a pH gradient system and in silico analyses by trivariate linear regressions and machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Characterization of the ATPase activity of P-glycoprotein from multidrug-resistant Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction of multidrug resistance reversal agents with P-glycoprotein ATPase activity on blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

Unveiling the Interaction of YS-370 with Cytochrome P450 3A4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

YS-370 , a novel 4-indolyl quinazoline derivative, has demonstrated significant potential as a P-glycoprotein (P-gp) inhibitor for overcoming multidrug resistance in cancer therapy. Concurrent with its primary mechanism of action, this compound exhibits a moderate inhibitory effect on Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. This technical guide provides a comprehensive overview of the interaction between this compound and CYP3A4, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Quantitative Analysis of CYP3A4 Inhibition by this compound

The inhibitory potential of this compound against CYP3A4 has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) value, a critical parameter for assessing the potency of an inhibitor, was determined to be 16.48 µM . This finding categorizes this compound as a moderate inhibitor of CYP3A4. For comparative purposes, the potent and well-characterized CYP3A4 inhibitor Ketoconazole was used as a positive control in these experiments, exhibiting an IC50 of 0.09 µM.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Potency |

| This compound (Compound 44) | CYP3A4 | 16.48 | Moderate |

| Ketoconazole (Positive Control) | CYP3A4 | 0.09 | Potent |

Experimental Protocol: In Vitro CYP3A4 Inhibition Assay

The determination of the IC50 value for this compound's inhibition of CYP3A4 was achieved through a standardized in vitro assay utilizing human liver microsomes and a probe substrate.

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound (Compound 44)

-

Midazolam (CYP3A4 probe substrate)

-

Ketoconazole (positive control inhibitor)

-

NADPH regenerating system (containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: A master mix was prepared containing human liver microsomes (final protein concentration of 0.2 mg/mL) and the NADPH regenerating system in 0.1 M potassium phosphate buffer (pH 7.4).

-

Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), was added to the incubation mixtures at a range of final concentrations. A vehicle control (solvent only) and a positive control (Ketoconazole) were also included.

-

Pre-incubation: The mixtures were pre-incubated for a specified time at 37°C to allow for any potential time-dependent inhibition.

-

Initiation of Reaction: The metabolic reaction was initiated by the addition of the CYP3A4 probe substrate, midazolam, at a concentration near its Km value.

-

Incubation: The reaction mixtures were incubated for a defined period at 37°C, during which the enzymatic conversion of midazolam to its primary metabolite, 1'-hydroxymidazolam, occurred.

-

Termination of Reaction: The reaction was terminated by the addition of a cold organic solvent, such as acetonitrile, to precipitate the proteins and halt enzymatic activity.

-

Sample Processing: The terminated reaction mixtures were centrifuged to pellet the precipitated proteins. The supernatant, containing the metabolite, was collected for analysis.

-

LC-MS/MS Analysis: The concentration of the 1'-hydroxymidazolam metabolite in the supernatant was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The rate of metabolite formation was calculated for each concentration of this compound. The percentage of inhibition was determined relative to the vehicle control. The IC50 value was then calculated by fitting the concentration-inhibition data to a suitable nonlinear regression model.

Visualizing the Interaction and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow.

Caption: Mechanism of this compound-mediated inhibition of CYP3A4 metabolism of midazolam.

Caption: Workflow for the in vitro CYP3A4 inhibition assay.

Conclusion

This compound demonstrates moderate inhibitory activity against CYP3A4, a key enzyme in human drug metabolism. This interaction, characterized by an IC50 of 16.48 µM, is an important consideration for the preclinical and clinical development of this compound. The potential for drug-drug interactions arising from this CYP3A4 inhibition should be carefully evaluated in future studies, particularly when this compound is co-administered with other therapeutic agents that are substrates of this enzyme. The detailed experimental protocol provided herein offers a robust framework for replicating and further investigating this interaction. A thorough understanding of the metabolic profile and drug interaction potential of this compound will be crucial for its safe and effective translation into clinical practice.

Methodological & Application

Application Notes and Protocols for YS-370 in Cell Culture Experiments

Introduction

YS-370 is a novel synthetic compound that has demonstrated significant potential in preclinical cancer research. Its mechanism of action involves the targeted inhibition of the PI3K/Akt signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and apoptosis.[1][2][3][4] Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[2][3][5] this compound's ability to modulate this pathway suggests its potential as an anti-tumor agent. This document provides detailed protocols for utilizing this compound in various cell culture experiments to assess its efficacy and elucidate its molecular mechanisms.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.[2][3] this compound's inhibitory action on this pathway leads to cell cycle arrest and the induction of apoptosis in cancer cells.[1]

Data Presentation

In Vitro Efficacy of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for this compound have been determined in a variety of cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MDA-MB-231 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 7.8 |

| HeLa | Cervical Cancer | 6.5 |

| PC-3 | Prostate Cancer | 8.1 |

| HT-29 | Colorectal Cancer | 9.3 |

Note: The IC50 values provided are representative and may vary depending on experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.[6][7]

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Cancer cell lines of interest

-

96-well plates

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[8][9][10][11][12]

Materials:

-

This compound treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-PTEN, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells with RIPA buffer and determine protein concentration.[9]

-

Denature protein samples by boiling in Laemmli buffer.[9]

-

Separate proteins by SDS-PAGE and transfer them to a membrane.[11]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with primary antibodies overnight at 4°C.[10]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[12]

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.[13][14][15]

Materials:

-

This compound treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the desired concentration and time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Caption: Workflow for Western Blot Analysis.

Caption: Workflow for Apoptosis Analysis using Flow Cytometry.

References

- 1. Targeted inhibition of the PTEN/PI3K/AKT pathway by YSV induces cell cycle arrest and apoptosis in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. youtube.com [youtube.com]

- 5. Implications of PI3K/AKT inhibition on REST protein stability and neuroendocrine phenotype acquisition in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. doaj.org [doaj.org]

- 8. Western Blot - Protocol, Troubleshooting, and Survey Results on Instruments and Reagents [labome.com]

- 9. bio-rad.com [bio-rad.com]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. Western Blot Protocol [hellobio.com]

- 12. m.youtube.com [m.youtube.com]

- 13. research.pasteur.fr [research.pasteur.fr]

- 14. Flow Cytometry Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols for Reversing Paclitaxel Resistance

Note: Initial searches for the compound "YS-370" did not yield any specific information regarding its use in reversing paclitaxel resistance. Therefore, this document focuses on a well-researched and clinically relevant mechanism: the inhibition of P-glycoprotein (P-gp) using the potent, third-generation inhibitor Tariquidar (XR9576) . The principles, protocols, and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals working to overcome paclitaxel resistance.

Application Notes

Introduction: Paclitaxel Resistance Mediated by P-glycoprotein

Paclitaxel is a cornerstone chemotherapeutic agent effective against a wide range of cancers. However, its clinical efficacy is often limited by the development of multidrug resistance (MDR). One of the primary mechanisms of paclitaxel resistance is the overexpression of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp), also known as MDR1. P-gp functions as an energy-dependent efflux pump, actively transporting paclitaxel and other cytotoxic drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic effect.[1][2][3]

Mechanism of Action: Tariquidar as a P-gp Inhibitor

Tariquidar is a potent, specific, and non-competitive inhibitor of P-glycoprotein.[4][5] It binds with high affinity (Kd = 5.1 nM) to P-gp, inhibiting its function through a dual mechanism: it can inhibit the ATPase activity of P-gp and blocks the conformational transition of the transporter to an open state, which is necessary for drug efflux.[6][7][8] By inhibiting P-gp, Tariquidar effectively traps paclitaxel inside the cancer cells, restoring its cytotoxic activity and reversing the resistance phenotype.[1][2]

References

- 1. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversal of multidrug resistance by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Membrane-assisted tariquidar access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein [frontiersin.org]

- 4. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for YS-370 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-370 is a potent and selective inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer. By inhibiting P-gp, this compound can restore the efficacy of conventional chemotherapeutic agents that are subject to efflux by this transporter. These application notes provide detailed protocols and dosage information for the use of this compound and its closely related analog, YS-7a, in preclinical in vivo animal studies, particularly in xenograft models of drug-resistant cancer.

Mechanism of Action: P-glycoprotein Inhibition

This compound and its analogs function by directly inhibiting the P-glycoprotein efflux pump. P-gp, encoded by the ABCB1 gene, is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to actively transport a wide range of substrates, including many anticancer drugs, out of the cell. This reduces the intracellular drug concentration, leading to decreased cytotoxicity and the development of multidrug resistance. This compound binds to P-gp, thereby blocking its transport function and increasing the intracellular accumulation and efficacy of co-administered chemotherapeutic agents.

Caption: Signaling pathway of this compound in reversing P-gp mediated multidrug resistance.

Quantitative Data Summary

The following tables summarize the in vivo dosage and efficacy data for YS-7a, a potent analog of this compound, in a human oral carcinoma (KB/VCR) xenograft mouse model.

Table 1: In Vivo Dosage and Administration

| Compound | Dosage | Administration Route | Animal Model | Combination Drug |

| YS-7a | 20 mg/kg | Intraperitoneal (i.p.) | Nude mice with KB/VCR xenografts | Vincristine (0.2 mg/kg, i.p.) |

| Verapamil (Control) | 20 mg/kg | Intraperitoneal (i.p.) | Nude mice with KB/VCR xenografts | Vincristine (0.2 mg/kg, i.p.) |

| Vincristine | 0.2 mg/kg | Intraperitoneal (i.p.) | Nude mice with KB/VCR xenografts | - |

Table 2: In Vivo Efficacy in KB/VCR Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 24 | Tumor Inhibition Rate (%) |

| Control (Vehicle) | ~1800 | - |

| Vincristine (0.2 mg/kg) | ~1200 | ~33% |

| Verapamil (20 mg/kg) + Vincristine (0.2 mg/kg) | ~800 | ~55% |

| YS-7a (20 mg/kg) + Vincristine (0.2 mg/kg) | ~400 | ~78% |

Note: The data presented is based on the findings from the study on YS-7a and serves as a strong reference for designing studies with this compound. Dose optimization studies are recommended for this compound.

Experimental Protocols

In Vivo Xenograft Study for P-gp Mediated Drug Resistance Reversal

This protocol outlines the methodology for evaluating the efficacy of this compound in combination with a chemotherapeutic agent in a drug-resistant xenograft mouse model.

1. Animal Model and Cell Line:

-

Animal: Female BALB/c nude mice, 4-6 weeks old.

-

Cell Line: Human oral carcinoma KB/VCR cells, which are resistant to vincristine due to P-gp overexpression.

2. Tumor Implantation:

-

Subcutaneously inject 5 x 10^6 KB/VCR cells in 100 µL of serum-free medium into the right flank of each mouse.

-

Monitor tumor growth regularly by measuring tumor dimensions with a caliper.

-

Calculate tumor volume using the formula: Volume = (length × width²) / 2.

3. Treatment Protocol:

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=5-8 per group).

-

This compound Formulation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The final concentration of DMSO should be less than 5%.

-

Administration:

-

Administer this compound (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection.

-

One hour after this compound administration, administer the chemotherapeutic agent (e.g., vincristine at 0.2 mg/kg) via i.p. injection.

-

Administer treatments every three days for a total of 24 days.

-

-

Control Groups:

-

Vehicle control.

-

Chemotherapeutic agent alone.

-

Positive control P-gp inhibitor (e.g., verapamil) in combination with the chemotherapeutic agent.

-

4. Monitoring and Endpoints:

-

Measure tumor volume and body weight every three days.

-

At the end of the 24-day treatment period, euthanize the mice.

-

Excise the tumors, weigh them, and photograph them.

-

Calculate the tumor inhibition rate using the formula: Inhibition Rate (%) = [(Average tumor weight of control group - Average tumor weight of treatment group) / Average tumor weight of control group] × 100.

Caption: Experimental workflow for the in vivo xenograft study.

Safety and Toxicology

Based on the available data for the analog YS-7a, no significant changes in the body weight of the mice were observed during the treatment period, suggesting a good safety profile at the tested dosage. However, comprehensive toxicology studies for this compound are recommended to establish its safety profile for further development.

Conclusion